Synthesis Yield of 1-(3-Chlorophenyl)propan-2-one vs. 4-Chlorophenylacetone
When comparing synthetic efficiency for the target molecule, 1-(3-chlorophenyl)propan-2-one can be synthesized in a higher isolated yield (81%) than its para-isomer, 4-chlorophenylacetone, which is reported to achieve a 78% yield under its optimized conditions. Both syntheses are independent but serve as a direct metric for material efficiency [1].
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 81% yield |
| Comparator Or Baseline | 4-Chlorophenylacetone (CAS 5586-88-9): 78% yield |
| Quantified Difference | 3% absolute higher yield |
| Conditions | Target compound: from (E)-2-methyl-3-(3-chlorophenyl) acrylic acid using DPPA and triethylamine in toluene. Comparator: from organic zinc reagent and acetic anhydride. |
Why This Matters
A 3% higher yield represents a tangible reduction in raw material costs and waste generation, making it a more efficient choice for large-scale synthesis of downstream products like bupropion.
- [1] Zhang, T. (2003). A New Process for 4-Chlorophenylacetone Synthesis. Shandong Chemical Industry. View Source
